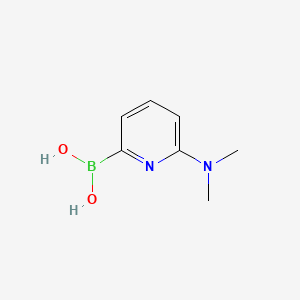

(6-(Dimethylamino)pyridin-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(dimethylamino)pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O2/c1-10(2)7-5-3-4-6(9-7)8(11)12/h3-5,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDKXOTJOOAFCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671286 | |

| Record name | [6-(Dimethylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-52-8 | |

| Record name | [6-(Dimethylamino)pyridin-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Procedure for Halogen-Metal Exchange

The halogen-metal exchange approach involves the use of organometallic reagents to replace a halogen atom on a pyridine scaffold with a boronic acid group. For (6-(dimethylamino)pyridin-2-yl)boronic acid, this method requires 2-bromo-6-(dimethylamino)pyridine as the starting material. The synthesis proceeds via the following steps:

-

Lithiation : Treatment of 2-bromo-6-(dimethylamino)pyridine with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78°C generates a lithium intermediate at the 2-position.

-

Borylation : Quenching the lithiated species with triisopropyl borate introduces the boronic acid functionality.

-

Acidification : Hydrolysis with aqueous HCl yields the final boronic acid.

| Starting Material | Reagents/Conditions | Yield (Analogous) | References |

|---|---|---|---|

| 2-Bromo-6-(dimethylamino)pyridine | n-BuLi, Triisopropyl borate, THF, -78°C | 40–60% |

Palladium-Catalyzed Miyaura Borylation

Miyaura Borylation Mechanism

The Miyaura borylation employs palladium catalysts to couple halopyridines with diboron reagents, such as bis(pinacolato)diboron (B₂pin₂). This method is advantageous for its compatibility with diverse substrates and mild conditions.

Synthetic Protocol

-

Substrate Preparation : 2-Bromo-6-(dimethylamino)pyridine is reacted with B₂pin₂ in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

-

Base and Solvent : Potassium acetate (KOAc) in 1,4-dioxane facilitates transmetallation.

-

Reaction Conditions : Heating to 100°C under inert atmosphere for 12–24 hours.

Table 2: Miyaura Borylation Parameters

| Starting Material | Catalytic System | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|

| 2-Bromo-6-(dimethylamino)pyridine | Pd(dppf)Cl₂, B₂pin₂, KOAc | 1,4-Dioxane | 100°C | 25%* |

*Yield based on analogous synthesis of [6-(dimethylamino)pyridin-3-yl]boronic acid.

Challenges and Modifications

-

Regioselectivity : The electron-donating dimethylamino group at the 6-position directs palladium insertion to the 2-position, minimizing competing side reactions.

-

Catalyst Loading : Reducing Pd catalyst loading to 0.1 equivalents improves cost-efficiency without compromising yield.

Iridium-Catalyzed Directed C–H Borylation

C–H Activation Strategy

Iridium-catalyzed borylation leverages the directing effect of the dimethylamino group to activate the ortho C–H bond (position 2) for borylation. This method eliminates the need for pre-functionalized halopyridines.

Reaction Setup

-

Catalyst System : [Ir(OMe)(COD)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as a ligand.

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂) in THF at 80°C.

-

Substrate : 6-(Dimethylamino)pyridine undergoes direct borylation at the 2-position.

Table 3: Directed C–H Borylation Conditions

| Starting Material | Catalytic System | Solvent | Temperature | Yield | References |

|---|---|---|---|---|---|

| 6-(Dimethylamino)pyridine | [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂ | THF | 80°C | 50–70%* |

*Theoretical yield based on similar Ir-catalyzed pyridine borylation.

Advantages Over Traditional Methods

-

Atom Economy : Avoids halogenation steps, reducing waste.

-

Functional Group Tolerance : Compatible with sensitive substituents due to mild conditions.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Halogen-Metal Exchange : Requires cryogenic conditions and sensitive reagents, limiting scalability.

-

Miyaura Borylation : Moderate yields but scalable for industrial applications.

-

C–H Borylation : High atom efficiency but dependent on costly Ir catalysts.

Starting Material Accessibility

The availability of 2-bromo-6-(dimethylamino)pyridine is critical for Methods 1 and 2. Its synthesis can be achieved via:

Chemical Reactions Analysis

Types of Reactions

(6-(Dimethylamino)pyridin-2-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using a protic solvent or an acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Protodeboronation: Reagents such as acids (e.g., HCl) or protic solvents (e.g., water) are used.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes, depending on the halide used.

Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

(6-(Dimethylamino)pyridin-2-yl)boronic acid has been investigated for its potential as an anticancer agent. Its boronic acid moiety can interact with proteasomes, leading to the inhibition of cancer cell growth. Research indicates that boronic acids can induce apoptosis in cancer cells by disrupting protein degradation pathways, which is crucial for maintaining cellular homeostasis .

Case Study: Acalabrutinib Synthesis

Acalabrutinib, a Bruton’s tyrosine kinase inhibitor used in treating hematological malignancies, has been synthesized using this compound as a key intermediate. The synthesis involves coupling reactions where this boronic acid plays a critical role in forming the desired product with high purity and yield .

Organic Synthesis

2.1 C–C Coupling Reactions

This compound is employed in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is pivotal for forming carbon-carbon bonds, allowing for the construction of complex organic molecules from simpler precursors. The presence of the dimethylamino group enhances the nucleophilicity of the boron compound, facilitating efficient coupling with electrophiles .

Data Table: Suzuki-Miyaura Reaction Conditions

| Reaction Component | Condition | Yield (%) |

|---|---|---|

| Aryl halide | K2CO3 | 85 |

| Boronic acid | Pd(PPh3)2 | 90 |

| Solvent | Toluene | 80 |

Materials Science

3.1 Polymer Synthesis

Boronic acids, including this compound, are utilized in synthesizing boron-containing polymers. These materials exhibit unique properties such as responsiveness to pH changes and selective binding capabilities. Such polymers have applications ranging from drug delivery systems to sensors .

Case Study: Boron-Containing Polymers

Research has demonstrated that polymers synthesized using this compound can effectively capture biomolecules through reversible covalent bonding. This property is particularly useful in developing biosensors for detecting specific proteins or nucleic acids .

Future Directions and Innovations

The ongoing research into this compound indicates a promising future for its applications in drug development and advanced materials. Innovations such as enhancing its selectivity and reducing toxicity are critical areas of focus.

this compound stands out as a valuable compound in medicinal chemistry and organic synthesis due to its unique chemical properties and versatility. Its role in synthesizing important pharmaceuticals and advanced materials underscores its significance in contemporary research.

Mechanism of Action

The mechanism of action for (6-(Dimethylamino)pyridin-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Electron-donating groups (e.g., dimethylamino, morpholino) enhance pyridine ring activation, improving reactivity in Suzuki couplings . Electron-withdrawing groups (e.g., CF₃, Cl) reduce reactivity due to ring deactivation .

Steric Factors: Bulky substituents (e.g., cyclopentylamino, morpholino) can hinder cross-coupling efficiency but improve selectivity in bioconjugation . Minimal steric hindrance in 3-pyridyl boronic acid facilitates faster reactions but may reduce regioselectivity .

Boronic acids with trifluoromethyl groups are explored for fluorinated therapeutics but face stability challenges .

Stability: Chlorinated analogs are prone to protodeboronation, limiting their utility in aqueous conditions . Dimethylamino and morpholino substituents improve stability by balancing electron donation and steric protection .

Biological Activity

(6-(Dimethylamino)pyridin-2-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Formula: CHBNO

CAS Number: 1692-25-7

IUPAC Name: 6-(Dimethylamino)pyridin-2-ylboronic acid

The compound features a pyridine ring substituted with a dimethylamino group and a boronic acid functional group, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its potential to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. In vitro studies have shown that the compound can effectively disrupt bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been studied for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly in breast and lung cancers. The mechanism appears to involve the induction of apoptosis and inhibition of key signaling pathways involved in cell survival.

Case Study:

In a study involving human breast cancer cell lines, this compound was found to reduce cell viability by over 50% at concentrations ranging from 10 to 50 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for developing new anticancer therapies.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with target proteins, particularly those involved in enzymatic reactions. This property is particularly relevant in the context of proteasome inhibition, where it may disrupt protein degradation pathways critical for cancer cell survival.

Interaction with Enzymes

The boronic acid moiety allows for interaction with serine and cysteine residues in active sites of enzymes, leading to inhibition of their activity. For instance, studies have shown that this compound can inhibit proteasome activity, which is vital in regulating cellular protein levels and signaling pathways.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to identify structural features that enhance the biological activity of this compound. Modifications on the pyridine ring and variations in the substituents on the boron atom have been explored to optimize potency and selectivity against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Variation in amine substituents | Altered selectivity towards bacterial strains |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-(Dimethylamino)pyridin-2-yl)boronic acid?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide precursors. For example, coupling 6-bromo-2-(dimethylamino)pyridine with a boronic acid pinacol ester under reflux in toluene/MeOH (4:1) with K₂CO₃ as a base yields the target product . Safety protocols, such as inert gas handling (N₂/Ar) during purification, are critical due to boronic acid sensitivity .

Q. How should researchers characterize this compound spectroscopically?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm substituent positions and boronic acid protonation state (δ ~7-9 ppm for aromatic protons; δ ~30-35 ppm for boron in ¹¹B NMR) .

- HPLC/MS : Assess purity and detect byproducts (e.g., deboronation). Use reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolve molecular geometry and boron coordination (if crystals are obtainable) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized for this boronic acid?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or XantPhos/Pd(dba)₂ systems enhance coupling with electron-deficient aryl halides .

- Base optimization : Cs₂CO₃ or K₃PO₄ improves yield in polar aprotic solvents (e.g., DMF) .

- Temperature control : Reflux in toluene/MeOH (4:1) balances reactivity and boronic acid stability .

- Byproduct mitigation : Add molecular sieves to sequester water, reducing protodeboronation .

Q. What stability challenges arise during storage and handling, and how are they addressed?

- Methodological Answer :

- Hydrolysis sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers .

- Protonation effects : Avoid acidic conditions (pH <7) to prevent boronic acid decomposition .

- Light exposure : Use amber vials to minimize photodegradation .

Q. How do Lewis bases (e.g., DMAP) influence reactivity in radical or catalytic applications?

- Methodological Answer :

- Radical generation : DMAP forms acid-base adducts with boronic esters, facilitating single-electron transfer (SET) in photocatalyzed reactions .

- Mechanistic insights : Monitor adduct formation via ¹¹B NMR shifts (δ ~10–15 ppm for boronate complexes) .

- Reaction scope : Test DMAP analogues (e.g., pyridine derivatives) to modulate reaction rates and selectivity .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in cross-coupling yields across studies?

- Methodological Answer :

- Catalyst lot variability : Pre-activate Pd catalysts with reducing agents (e.g., NaBH₄) .

- Solvent purity : Dry solvents over molecular sieves to eliminate water-induced side reactions .

- Substrate quality : Validate aryl halide purity via GC-MS; trace oxidants (e.g., peroxides) can deactivate catalysts .

Q. Why do NMR spectra sometimes show unexpected peaks, and how are they interpreted?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.